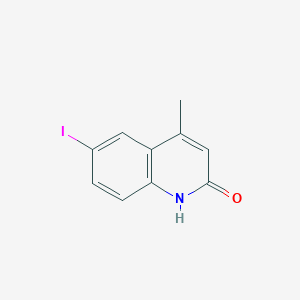

6-Iodo-4-methylquinoline-2(1H)-one

Description

Overview of Quinolone Scaffold in Heterocyclic Chemistry

The quinolone scaffold is a prominent heterocyclic framework in medicinal chemistry and materials science. Structurally, it consists of a bicyclic system where a benzene (B151609) ring is fused to a pyridine (B92270) ring. mdpi.com The presence of a carbonyl group gives rise to different isomers, with quinolin-2(1H)-ones and quinolin-4(1H)-ones being of particular interest. mdpi.commdpi.com These structures are not only found in various natural products, such as alkaloids from plants and microorganisms, but are also readily accessible through numerous synthetic routes. mdpi.commdpi.com

The versatility of the quinolone core allows for chemical modifications at various positions, which can significantly alter its physical, chemical, and biological properties. researchgate.net This adaptability has made quinolones a "privileged scaffold" in drug discovery, serving as the foundation for a wide array of therapeutic agents. nih.gov The quinolone family is renowned for its broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.govatlantis-press.com

Importance of Halogenated Quinolone Derivatives in Research

The introduction of halogen atoms—such as fluorine, chlorine, bromine, and iodine—onto the quinolone scaffold is a common and effective strategy in medicinal chemistry. Halogenation can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. For instance, the inclusion of a fluorine atom at the C-6 position of the quinolone core has been shown to significantly increase antibacterial potency compared to non-fluorinated analogs. mdpi.com

Halogen atoms can enhance metabolic stability, improve membrane permeability, and increase the binding affinity of the molecule to its biological target. researchgate.net Research has shown that halogen-containing derivatives can exhibit a broader spectrum of activity and may be effective against drug-resistant pathogens. researchgate.net Specifically, the incorporation of iodine into organic molecules has been investigated as a means to boost antimicrobial activity. nih.gov The synthesis of halogenated quinolones, such as 6-bromo-4-methylquinolin-2(1H)-one, has been a subject of study, providing pathways to new derivatives with potential biological applications. researchgate.net

Rationale for Investigating 6-Iodo-4-methylquinoline-2(1H)-one

The specific rationale for investigating this compound stems from a confluence of established chemical principles. The quinolin-2(1H)-one core is a well-established pharmacophore with diverse biological potential. The methyl group at the C-4 position can influence the molecule's steric and electronic properties.

The most critical feature, the iodine atom at the C-6 position, is introduced based on the known benefits of halogenation. The substitution at this position is a proven strategy for enhancing biological effects, as seen in the development of potent fluoroquinolone antibiotics. mdpi.com Recent research into other 6-iodo-quinoline derivatives has been driven by the goal of developing novel antimicrobial agents, suggesting that the presence of iodine at this position is of significant interest for modulating bioactivity. nih.gov Therefore, this compound represents a logical target for synthesis and evaluation as part of the broader search for new and more effective biologically active compounds.

Current Research Landscape of this compound

Direct and detailed research findings specifically on this compound are limited in publicly available scientific literature. The compound is more likely a novel synthetic intermediate or part of a chemical library that has not yet been extensively characterized or published.

However, the research landscape can be understood by examining its closest analogs. The synthesis of 6-bromo-4-methylquinolin-2(1H)-one , the bromo-counterpart, has been described via the Knorr reaction, which involves the condensation of a β-keto ester with an aniline (B41778), followed by cyclization. researchgate.net This suggests a plausible synthetic route for the iodo-variant would involve using 4-iodoaniline (B139537) as a starting material.

Furthermore, studies on other iodo-quinoline derivatives provide context for its potential applications. A recent study detailed the one-pot, three-component synthesis of a library of 6-iodo-substituted carboxy-quinolines . nih.gov These compounds were synthesized using iodo-aniline and tested for their antimicrobial activity against various pathogens, with some derivatives showing notable effects on microbial adhesion. nih.gov This indicates an active interest in 6-iodo-quinolines as scaffolds for new antimicrobial agents. While specific data for this compound is not available, the research on its structural analogs suggests it is a compound of interest primarily within the field of synthetic and medicinal chemistry for the potential discovery of new therapeutic agents.

Structure

3D Structure

Properties

Molecular Formula |

C10H8INO |

|---|---|

Molecular Weight |

285.08 g/mol |

IUPAC Name |

6-iodo-4-methyl-1H-quinolin-2-one |

InChI |

InChI=1S/C10H8INO/c1-6-4-10(13)12-9-3-2-7(11)5-8(6)9/h2-5H,1H3,(H,12,13) |

InChI Key |

OGNISDWDSYTXGS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)NC2=C1C=C(C=C2)I |

Origin of Product |

United States |

Synthetic Methodologies for 6 Iodo 4 Methylquinoline 2 1h One and Analogues

Classical Quinolinone Synthesis Approaches

The synthesis of the quinolinone scaffold, a key structural motif in many biologically active compounds, has been explored for over a century. nih.gov Several classical named reactions have been developed and refined to afford these important heterocycles. jptcp.comrsc.org

Knorr Quinolinone Synthesis and Modifications

The Knorr quinolinone synthesis is a well-established method that involves the condensation of a β-ketoester with an aniline (B41778). researchgate.net Specifically, the reaction of an aniline with a β-ketoester can lead to either a 2-hydroxyquinoline (B72897) or a 4-hydroxyquinoline (B1666331) derivative, depending on the reaction conditions. At higher temperatures, around 140°C, the reaction favors the formation of a β-keto acid anilide, which upon cyclization yields a 2-hydroxyquinoline (which exists in tautomeric equilibrium with the 2-quinolinone). wikipedia.org This variation is crucial for the synthesis of 2(1H)-quinolones.

In the context of preparing substituted quinolinones, such as a bromo-analogue, the Knorr reaction has been optimized by monitoring the initial condensation step to ensure the specific formation of the anilide over the alternative crotonate. researchgate.net For instance, the use of tert-butyl acetoacetate (B1235776) has been shown to be advantageous as the generated tert-butyl alcohol does not interfere with the reaction, leading to high yields of the desired anilide intermediate. researchgate.net

Conrad-Limpach Synthesis Variants

The Conrad-Limpach synthesis provides a route to 4-hydroxyquinolines (or 4-quinolones) through the condensation of anilines with β-ketoesters. wikipedia.orgquimicaorganica.org The reaction proceeds via a Schiff base intermediate, which undergoes thermal cyclization. wikipedia.org The regioselectivity of the initial reaction between the aniline and the β-ketoester is temperature-dependent. Lower temperatures favor attack at the keto group, leading to an enamine that cyclizes to a 4-quinolone, while higher temperatures favor attack at the ester group, a key step in the Knorr synthesis of 2-quinolones. wikipedia.org

The cyclization step in the Conrad-Limpach synthesis often requires high temperatures, and the choice of solvent is critical for achieving high yields. nih.govwikipedia.org Inert, high-boiling solvents like mineral oil have been reported to significantly improve yields compared to solvent-free conditions. wikipedia.org The reaction is typically catalyzed by strong acids. wikipedia.org

Friedländer Reaction and Adaptations for Quinolones

The Friedländer synthesis is a versatile method for producing quinolines by reacting a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing an α-methylene group, such as a ketone. wikipedia.orgorganic-chemistry.org This reaction can be catalyzed by acids or bases. wikipedia.orgjk-sci.com The reaction proceeds through an initial aldol-type condensation followed by cyclization and dehydration to form the quinoline (B57606) ring. wikipedia.org

Modifications of the Friedländer reaction have been developed to broaden its scope and improve efficiency. These include the use of various catalysts like iodine, trifluoroacetic acid, and Lewis acids. wikipedia.org One-pot variations have also been reported, where a 2-methylquinoline (B7769805), formed in situ via a Friedländer annulation, is then further functionalized. rsc.org This approach allows for the synthesis of more complex quinoline derivatives in a single procedure. rsc.org

Doebner Reaction Protocols

The Doebner reaction is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid to yield quinoline-4-carboxylic acids. wikipedia.orgiipseries.org The reaction mechanism is not definitively established but is thought to proceed through either an initial aldol (B89426) condensation between pyruvic acid and the aldehyde or the formation of a Schiff base between the aniline and the aldehyde. wikipedia.org

While the Doebner reaction is a straightforward procedure for synthesizing 4-carboxyquinolines, it can be associated with the formation of by-products, which may lower the yield of the desired product. tandfonline.comsci-hub.se Interestingly, under certain conditions, such as stirring pyruvic acid and an aromatic amine in ethanol, new 2-methylquinoline-4-carboxylic acid derivatives can be synthesized as the main product. tandfonline.com This highlights the influence of reaction conditions and the order of reactant mixing on the final outcome. tandfonline.com

Targeted Synthesis of 6-Iodo-4-methylquinoline-2(1H)-one

The specific synthesis of this compound requires a strategic selection of starting materials that can be readily converted into the target molecule using established quinolinone synthesis methodologies.

Precursor Selection and Design Strategies

To synthesize this compound, a logical precursor would be 4-iodoaniline (B139537). This aniline derivative contains the necessary iodine atom at the desired position on the benzene (B151609) ring. The other key precursor would be a β-ketoester that can provide the 4-methyl-2(1H)-one portion of the quinolinone ring. Ethyl acetoacetate is a common and suitable choice for this purpose.

The synthesis would likely follow a Knorr-type reaction pathway. The 4-iodoaniline would be reacted with ethyl acetoacetate under conditions that favor the formation of the corresponding β-keto anilide. Subsequent acid-catalyzed cyclization of this anilide would then yield the target compound, this compound.

An alternative approach could involve the synthesis of a 6-amino-4-methylquinolin-2(1H)-one, followed by a Sandmeyer-type reaction to introduce the iodine atom at the 6-position. However, the direct use of 4-iodoaniline is generally a more convergent and efficient strategy.

Recent studies have demonstrated the successful synthesis of various 6-iodo-substituted carboxy-quinolines using a one-pot, three-component method with iodo-aniline, pyruvic acid, and various aldehydes, catalyzed by trifluoroacetic acid. nih.gov While this method yields 4-carboxyquinolines, it underscores the feasibility of incorporating an iodo-substituent at the 6-position from the corresponding aniline precursor.

Reaction Conditions and Catalytic Systems

The synthesis of quinolone derivatives often involves cyclization reactions, and the conditions and catalysts employed are pivotal in determining the efficiency and selectivity of these transformations. Traditional methods for quinolone synthesis, such as the Gould-Jacobs reaction, frequently necessitate harsh conditions, including high temperatures (often exceeding 250°C) and the use of high-boiling point solvents like diphenyl ether or mineral oil. tandfonline.com These demanding conditions can limit the applicability of the methods and complicate product isolation. tandfonline.com

Modern synthetic approaches have sought to mitigate these challenges through the use of various catalytic systems. For instance, the synthesis of 2,4-disubstituted quinolines has been achieved using Hβ zeolite as a heterogeneous catalyst under solvent-free conditions, offering a greener alternative to traditional methods. rsc.org In the context of related halo-substituted quinolines, the synthesis of 6-bromo-4-iodoquinoline (B1287929) has been optimized by conducting the initial reaction without a solvent and carefully controlling the temperature in subsequent steps to improve yield and reduce reaction time. atlantis-press.com

The synthesis of 4-quinolone-3-carboxylic esters and carbonitriles has been effectively carried out using microwave irradiation, which significantly shortens reaction times and often improves yields. tandfonline.comresearchgate.net These reactions can proceed through a condensation intermediate followed by a cyclization step, also facilitated by microwave energy. tandfonline.com The use of a base is common in these cyclization reactions. For example, the synthesis of N-substituted-4-quinolones has been accomplished using potassium carbonate (K2CO3) as a base in dimethyl sulfoxide (B87167) (DMSO). rsc.org

For specific transformations, such as the conversion of a chloro-substituted quinolinone to its thione analog, reagents like phosphorus pentasulfide in a high-boiling solvent such as o-xylene (B151617) are employed. mdpi.com The subsequent S-alkylation of the resulting thione can be achieved using alkyl iodides in the presence of a base catalyst. mdpi.com

The table below summarizes various catalytic systems and reaction conditions for the synthesis of quinolone derivatives.

| Catalyst/Reagent | Substrates | Product Type | Reaction Conditions | Reference |

| Hβ zeolite | Ketones and 2-aminobenzophenones | 2,4-disubstituted quinolines | Solvent-free | rsc.org |

| K2CO3 | Aromatic amines and diethyl ethoxy methylene (B1212753) malonates | 4-quinolones | Microwave irradiation | rsc.org |

| Phosphorus pentasulfide | 4-chloroquinolinone | Quinolinethione | o-xylene, reflux | mdpi.com |

| PdCl2(PPh3)2/DIPEA | 3-iodo-quinolinone and phenylacetylene | 6-Aza-chromone derivatives | DMF, CO (1 atm), 50°C | researchgate.net |

| Iodine monochloride | 3-amino-2-methylquinazolin-4(3H)-one | 6-iodo-3-amino-2-methylquinazolin-4(3H)-one | Acetic acid, room temperature | semanticscholar.org |

Optimization of Reaction Yield and Selectivity

Optimizing reaction yield and selectivity is a critical aspect of synthetic chemistry. In the synthesis of this compound analogs, several strategies have been employed to enhance these parameters.

One key factor is the choice of solvent and base. For instance, in the synthesis of 6-aza-chromone derivatives from 3-iodo-quinolinone, a screen of different bases and solvents revealed that using an excessive amount of cesium carbonate (Cs2CO3) selectively yielded one product, while the use of diisopropylethylamine (DIPEA) in dimethylformamide (DMF) under a carbon monoxide atmosphere at 50°C provided the desired product in high yield. researchgate.net The use of other solvents like acetonitrile (B52724) (MeCN) or tetrahydrofuran (B95107) (THF) resulted in significantly lower yields, likely due to poor substrate solubility. researchgate.net

Microwave-assisted synthesis has proven to be a powerful tool for optimizing quinolone synthesis. It allows for rapid and uniform heating, which can lead to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. conicet.gov.ar For example, the microwave-assisted synthesis of 4-quinolone-3-carboxylic esters and carbonitriles demonstrated good yields and convenient operation. tandfonline.comresearchgate.net The power, temperature, and pressure within the microwave reactor are crucial parameters to control for optimal results. tandfonline.com In some cases, performing microwave-assisted reactions in an open vessel can be advantageous to allow for the removal of volatile byproducts, such as ethanol, which can drive the reaction to completion. conicet.gov.ar

The nature of the leaving group in the starting materials can also influence the reaction outcome. In the O-alkylation of pyrimidin-2(1H)-ones, it was observed that using an iodomethyl moiety as the alkylating agent provided a better isolated yield compared to chloro- or bromomethyl groups. nih.gov However, in this specific case, the nature of the leaving group did not affect the selectivity of the reaction. nih.gov

The following table provides examples of optimized reaction conditions for improved yield and selectivity in the synthesis of quinolone-related compounds.

| Target Compound | Starting Materials | Optimized Conditions | Yield | Reference |

| 6-Aza-chromone derivative | 3-iodo-quinolinone, phenylacetylene | PdCl2(PPh3)2 (5 mol%), DIPEA (5 equiv), DMF, CO (1 atm), 50°C | High | researchgate.net |

| 4-quinolone-3-carboxylic esters | Anilines, acrylates | Microwave irradiation (30–50 W, 120°C) | >95% (condensation), Good (cyclization) | tandfonline.com |

| O-alkylated pyrimidine | 6-phenyl-4-(trifluoromethyl)pyrimidin-2(1H)-one, 4-(iodomethyl)pyrimidine | MeCN, reflux, 1h | 90% | nih.gov |

| 6-bromo-4-iodoquinoline | 2,2-dimethyl-1,3-dioxane-4,6-dione, 4-bromoaniline | Solvent-free initial step, 190°C for cyclization | Improved | atlantis-press.com |

Green Chemistry Principles in Quinolone Synthesis Research

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net In recent years, there has been a significant shift towards incorporating these principles into the synthesis of quinolones and other heterocyclic compounds. acs.orgtandfonline.com

Solvent-Free and Aqueous Medium Approaches

One of the cornerstones of green chemistry is the reduction or elimination of volatile and toxic organic solvents. researchgate.net Solvent-free reactions, also known as solid-state reactions, offer numerous advantages, including reduced environmental impact, lower costs, and often simpler work-up procedures. rsc.orgeurekaselect.com The synthesis of 2,4-disubstituted quinolines using Hβ zeolite as a catalyst is a prime example of a successful solvent-free approach. rsc.org Similarly, microwave-assisted synthesis of quinolones can often be performed under solvent-free conditions, further enhancing their green credentials. researchgate.netresearchgate.net

The use of water as a reaction medium is another highly desirable green chemistry approach. mdpi.com Water is non-toxic, non-flammable, and readily available. An environmentally friendly synthesis of quinolin-4-ones has been reported in water at 80°C, where the only by-products are carbon dioxide and water. mdpi.com

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a key technology in green chemistry. conicet.gov.artandfonline.com Microwave heating can dramatically accelerate reaction rates, leading to significantly shorter reaction times compared to conventional heating methods. conicet.gov.ar This increased efficiency often translates to higher yields and cleaner products with fewer by-products. conicet.gov.arresearchgate.net The synthesis of various quinolone derivatives has been successfully achieved using microwave irradiation, often in combination with solvent-free conditions, highlighting the synergistic benefits of these green techniques. tandfonline.comresearchgate.netresearchgate.net Microwave-assisted synthesis offers precise temperature control and uniform heating, which can minimize the formation of undesired side products. conicet.gov.ar

Photocatalytic and Biocatalytic Methods

Photocatalysis and biocatalysis represent cutting-edge green synthetic methodologies. researchgate.net Photocatalysis utilizes light energy to drive chemical reactions, often under mild conditions. rsc.org An efficient and green synthesis of quinolin-2(1H)-ones from quinoline N-oxides has been developed using visible light photocatalysis. rsc.org This method is highly atom-economical, requires low catalyst loading, and produces high yields without undesirable by-products. rsc.org Photocatalytic degradation of quinolone pollutants using materials like magnetic MOFs has also been explored, demonstrating the potential of this technology in environmental remediation. nih.gov

Biocatalysis employs enzymes or whole microorganisms to catalyze chemical transformations. acs.org These reactions are typically performed in aqueous media under mild temperature and pH conditions, and they often exhibit high levels of chemo-, regio-, and stereoselectivity. nih.gov This high selectivity can eliminate the need for protecting groups, leading to more streamlined and atom-economical synthetic routes. nih.gov For instance, monoamine oxidase (MAO-N) biocatalysts have been used for the synthesis of quinoline derivatives from 1,2,3,4-tetrahydroquinolines. acs.org Another example is the use of horseradish peroxidase (HRP) in a chemo-enzymatic cascade to produce 2-quinolone derivatives. acs.org

The table below provides an overview of green chemistry approaches in quinolone synthesis.

| Green Chemistry Approach | Specific Method | Advantages | Reference |

| Solvent-Free | Heterogeneous catalysis (e.g., Hβ zeolite) | Reduced waste, simpler work-up | rsc.org |

| Aqueous Medium | Synthesis in water | Non-toxic, non-flammable solvent | mdpi.com |

| Microwave-Assisted | Rapid heating | Shorter reaction times, higher yields, cleaner products | tandfonline.comconicet.gov.ar |

| Photocatalytic | Visible light photocatalysis | Mild conditions, high atom economy, low catalyst loading | rsc.org |

| Biocatalytic | Enzyme catalysis (e.g., MAO-N, HRP) | High selectivity, mild conditions, aqueous media | acs.org |

Chemical Transformations and Derivatization Studies of 6 Iodo 4 Methylquinoline 2 1h One

Reactivity at the Iodo-Substituent (Position 6)

The carbon-iodine bond at the 6-position of the quinolinone ring is a key site for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The iodo-substituent at position 6 of 6-Iodo-4-methylquinoline-2(1H)-one makes it an excellent substrate for these transformations. The reactivity of halogens in these reactions generally follows the order I > Br > Cl > F, making the iodo derivative highly reactive.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. For this compound, a Suzuki-Miyaura reaction would typically involve its reaction with an aryl or vinyl boronic acid (or its ester) to form a new carbon-carbon bond at the 6-position. While specific studies on this compound are not extensively documented in publicly available literature, the reactivity of similar iodo-quinoline systems suggests that it would readily undergo such couplings. For instance, the Suzuki-Miyaura coupling of 8-iodoquinolin-4(1H)-one has been successfully demonstrated. bldpharm.com The general conditions for such reactions often involve a palladium catalyst like Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand, and a base such as Na₂CO₃ or K₂CO₃ in a solvent system like toluene/water or DME/water. researchgate.netnih.gov

Sonogashira Coupling: The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. researchgate.net This reaction is instrumental in the synthesis of arylalkynes. This compound is an ideal candidate for Sonogashira coupling, allowing for the introduction of an alkynyl group at the 6-position. The reaction is typically carried out under mild conditions, using a palladium catalyst, a copper(I) salt (e.g., CuI), and an amine base such as triethylamine, which often serves as the solvent as well. bldpharm.commdpi.com The high reactivity of the C-I bond ensures that the reaction can proceed efficiently.

The table below summarizes typical conditions for palladium-catalyzed cross-coupling reactions based on analogous iodo-quinoline structures.

| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Typical Product |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ or Pd(OAc)₂/ligand | Na₂CO₃, K₂CO₃ | Toluene/H₂O, DME/H₂O | 6-Aryl-4-methylquinoline-2(1H)-one |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₄/CuI | Et₃N | Et₃N, DMF | 6-Alkynyl-4-methylquinoline-2(1H)-one |

Nucleophilic Aromatic Substitution (SNAr) Reactions

However, SNAr reactions on iodo-substituted aromatic rings can be achieved, particularly with strong nucleophiles or under forcing conditions. Studies on analogous chloro-quinolines, such as 4-chloro-8-methylquinolin-2(1H)-one, have shown that the halogen at the 4-position can be displaced by various nucleophiles. By analogy, the iodo group at the 6-position of this compound would be expected to undergo substitution with nucleophiles like amines, alkoxides, and thiolates to yield the corresponding 6-substituted derivatives.

Modifications at the Methyl Group (Position 4)

The methyl group at the 4-position of the quinolinone ring is also amenable to a range of chemical transformations, including oxidation and condensation reactions.

Oxidation Reactions

The methyl group at position 4 of the quinoline (B57606) ring can be selectively oxidized to afford either the corresponding carboxylic acid or aldehyde, depending on the reaction conditions and the oxidizing agent employed. The oxidation of 4-methylquinolines to quinoline-4-carboxylic acids has been reported using various oxidizing agents. bldpharm.com More controlled oxidation to the aldehyde can be achieved using milder reagents. For instance, a metal-free method using hypervalent iodine(III) reagents has been developed for the chemoselective oxidation of 4-methylquinolines to quinoline-4-carbaldehydes. bldpharm.com

The following table outlines representative oxidation reactions of the 4-methyl group in quinoline systems.

| Oxidizing Agent | Product | Reference |

| Chromic acid | Quinoline-4-carboxylic acid | Analogous systems |

| Hypervalent iodine(III) reagents | Quinoline-4-carbaldehyde | bldpharm.com |

Condensation Reactions

Reactivity of the Quinolinone Core

The quinolinone core of this compound possesses its own characteristic reactivity. The amide functionality within the heterocyclic ring can undergo N-alkylation or N-arylation under appropriate basic conditions. The carbonyl group at the 2-position can exhibit typical ketonic reactivity, although it is somewhat attenuated due to its involvement in the amide resonance. The benzene (B151609) portion of the quinolinone ring can undergo further electrophilic substitution, although the existing substituents will influence the position of the incoming electrophile. The presence of the deactivating iodo group and the activating methyl and amino groups (in the lactam form) will direct incoming electrophiles to specific positions on the carbocyclic ring.

Electrophilic Aromatic Substitution on the Benzene Ring

The benzene portion of the this compound ring system is susceptible to electrophilic aromatic substitution, a fundamental class of reactions for introducing new functional groups. youtube.com The inherent electronic properties of the quinoline system, influenced by the electron-donating methyl group and the electron-withdrawing iodo group, as well as the lactam functionality, dictate the regioselectivity of these substitutions.

Direct iodination of 2-methylquinoline (B7769805) derivatives is a common method to introduce an iodine atom at the 6-position. This process typically involves the use of iodine in the presence of an iodide salt or a catalyst in a solvent like dimethylformamide. The presence of a base such as potassium carbonate can facilitate the substitution. While the iodo group is generally less reactive than a chloro group in certain coupling reactions, it offers unique opportunities for further functionalization. In contrast, an electron-donating group like a methoxy (B1213986) group would activate the quinoline ring towards electrophilic substitution.

Reactions at the Lactam Nitrogen (N1)

The nitrogen atom within the lactam ring (N1) of this compound is a key site for derivatization. Its nucleophilic character allows for the introduction of various substituents, significantly altering the molecule's properties.

Studies on analogous quinazolinone systems have demonstrated the feasibility of N-substitution. For instance, a series of 6-iodo-2-methylquinazolin-4(3H)-one derivatives were synthesized by introducing different substituents at the 3N position. nih.gov These reactions highlight the potential for similar transformations at the N1 position of this compound, enabling the creation of diverse molecular libraries.

Functionalization at Position 3

Position 3 of the quinoline-2(1H)-one core represents another valuable handle for chemical modification. The development of methods for C-H functionalization has opened up new avenues for introducing substituents at this position, which was traditionally less accessible. nih.gov

Recent advancements have focused on transition metal-catalyzed reactions to achieve regioselective functionalization at the C3 position of quinolines. nih.gov While direct functionalization of this compound at this position is a specific area of ongoing research, related studies on quinoline systems provide valuable insights. For example, the functionalization of 4-hydroxyquinoline (B1666331) derivatives has been achieved through a programmed sequence involving the protection of the hydroxyl group, followed by reactions at other positions, and eventual deprotection to yield the desired 3-substituted product. chemrxiv.org

Cascade and Annulation Reactions Involving this compound

Cascade and annulation reactions offer an efficient means to construct complex polycyclic structures from relatively simple starting materials. This compound, with its multiple reactive sites, is an excellent candidate for such transformations.

Research on related 4-hydroxyquinoline systems has shown that annulation reactions can be successfully performed. chemrxiv.org For instance, the reaction of a 4-hydroxyquinoline derivative with alkynes can lead to the formation of lactones. chemrxiv.org These findings suggest that this compound could participate in similar annulation strategies, leading to novel fused heterocyclic systems with potential biological activities.

Advanced Spectroscopic and Structural Elucidation of 6 Iodo 4 Methylquinoline 2 1h One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms.

One-Dimensional NMR (¹H, ¹³C, ¹⁵N) for Proton and Carbon Assignments

One-dimensional NMR techniques, including proton (¹H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) NMR, are fundamental for assigning the specific chemical shifts of each unique atom within the 6-Iodo-4-methylquinoline-2(1H)-one structure.

¹H NMR: The proton NMR spectrum of this compound displays distinct signals corresponding to the different protons in the molecule. For instance, the methyl group protons typically appear as a sharp singlet, while the aromatic protons on the quinoline (B57606) ring system exhibit more complex splitting patterns due to spin-spin coupling with neighboring protons. These patterns are crucial for determining the substitution pattern on the aromatic ring.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal, with its chemical shift influenced by its hybridization and the electronegativity of adjacent atoms. The carbonyl carbon of the quinolinone ring, for example, would resonate at a significantly different frequency compared to the methyl carbon or the aromatic carbons.

¹⁵N NMR: While less common, ¹⁵N NMR can offer valuable insights into the electronic environment of the nitrogen atom within the quinolinone ring. The chemical shift of the nitrogen atom is sensitive to its hybridization state and its involvement in hydrogen bonding or other intermolecular interactions.

Interactive Data Table: ¹H and ¹³C NMR Chemical Shifts for this compound and Related Compounds

| Compound | Atom | Chemical Shift (ppm) | Multiplicity | J-coupling (Hz) | Solvent |

| 4-methylquinolin-2(1H)-one rsc.org | H (NH) | 12.88 | s | Chloroform-d | |

| H (Ar) | 7.68 | d | 8.0 | Chloroform-d | |

| H (Ar) | 7.50 | d | 6.0 | Chloroform-d | |

| H (Ar) | 7.31–7.15 | m | Chloroform-d | ||

| H (CH) | 6.61 | s | Chloroform-d | ||

| H (CH₃) | 2.52 | s | Chloroform-d | ||

| C (C=O) | 164.56 | CDCl₃ | |||

| C (C) | 149.34 | CDCl₃ | |||

| C (C) | 138.29 | CDCl₃ | |||

| C (CH) | 130.50 | CDCl₃ | |||

| C (CH) | 124.35 | CDCl₃ | |||

| C (CH) | 122.49 | CDCl₃ | |||

| C (CH) | 120.43 | CDCl₃ | |||

| C (CH) | 116.74 | CDCl₃ | |||

| C (CH₃) | 19.19 | CDCl₃ | |||

| 6-bromoquinolin-2(1H)-one rsc.org | H (NH) | 11.85 | s | DMSO-d₆ | |

| H (Ar) | 7.92 | s | DMSO-d₆ | ||

| H (Ar) | 7.88 | d | 9.6 | DMSO-d₆ | |

| H (Ar) | 7.64 | d | 10.9 | DMSO-d₆ | |

| H (Ar) | 7.26 | d | 8.8 | DMSO-d₆ | |

| H (CH) | 6.55 | d | 9.6 | DMSO-d₆ | |

| 6-methylquinolin-2(1H)-one rsc.org | H (NH) | 12.26 | s | Chloroform-d | |

| H (Ar) | 7.79 | d | 9.5 | Chloroform-d | |

| H (Ar) | 7.37 | d | 8.7 | Chloroform-d | |

| H (CH) | 6.72 | d | 9.5 | Chloroform-d | |

| H (CH₃) | 2.44 | s | Chloroform-d | ||

| C (C=O) | 164.39 | CDCl₃ | |||

| C (C) | 140.87 | CDCl₃ | |||

| C (C) | 136.40 | CDCl₃ | |||

| C (CH) | 132.31 | CDCl₃ | |||

| C (CH) | 132.10 | CDCl₃ | |||

| C (CH) | 127.39 | CDCl₃ | |||

| C (CH) | 121.24 | CDCl₃ | |||

| C (CH) | 119.92 | CDCl₃ | |||

| C (CH) | 115.99 | CDCl₃ | |||

| C (CH₃) | 20.91 | CDCl₃ |

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms and elucidating the three-dimensional structure of molecules.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. oxinst.com Cross-peaks in a COSY spectrum indicate which protons are spin-coupled to each other, typically those on adjacent carbon atoms. This is instrumental in piecing together the fragments of the molecule identified in the 1D ¹H NMR spectrum. oxinst.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates the chemical shifts of protons directly bonded to heteronuclei, most commonly ¹³C. nih.gov This allows for the unambiguous assignment of which protons are attached to which carbon atoms, providing a direct link between the ¹H and ¹³C NMR spectra. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing long-range connectivity, showing correlations between protons and carbons that are separated by two or three bonds. youtube.com This technique is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different spin systems within the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space, even if they are not directly bonded or coupled through bonds. This is invaluable for determining the stereochemistry and conformation of the molecule.

Solid-State NMR for Crystalline Forms

While solution-state NMR provides information about the molecule in a dissolved state, solid-state NMR (ssNMR) offers insights into the structure and dynamics of this compound in its crystalline form. This technique can be used to study polymorphism, identify different crystalline packing arrangements, and analyze intermolecular interactions such as hydrogen bonding and halogen bonding in the solid state.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight of a compound and for obtaining information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, often to within a few parts per million (ppm). This precision allows for the determination of the exact molecular formula of this compound by distinguishing it from other compounds that may have the same nominal mass. The calculated exact mass for the protonated molecule [M+H]⁺ of a related compound, 4-methylquinolin-2(1H)-one, is 160.0757, with a measured value of 160.0793. rsc.org

MALDI-TOF/TOF MS for Fragmentation Analysis

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight/Time-of-Flight (MALDI-TOF/TOF) Mass Spectrometry is a sophisticated technique used to analyze the fragmentation patterns of molecules. bruker.com In this method, the sample is co-crystallized with a matrix and then ionized by a laser beam. The resulting ions are accelerated in a time-of-flight analyzer. By selecting a specific parent ion and subjecting it to further fragmentation (tandem mass spectrometry or MS/MS), a detailed fragmentation pattern can be obtained.

The fragmentation of quinoline derivatives often involves characteristic losses of small molecules such as carbon monoxide (CO) and hydrogen cyanide (HCN). mcmaster.ca In the case of this compound, fragmentation would likely involve the loss of the iodine atom, the methyl group, and cleavage of the quinolinone ring system. Analyzing these fragmentation pathways provides valuable structural information that complements the data obtained from NMR spectroscopy. nih.gov

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is essential for identifying functional groups and understanding the molecular vibrations of a compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

No specific Fourier-Transform Infrared (FT-IR) spectrum for this compound has been found in the reviewed literature. While spectra for related quinolinone compounds exist, providing general expected regions for C=O (carbonyl), N-H, C-H, and aromatic C=C stretching vibrations, a detailed analysis and a data table of characteristic absorption bands for the title compound cannot be compiled without experimental data.

Raman Spectroscopy for Vibrational Modes

Similarly, a search for experimental Raman spectroscopy data for this compound yielded no specific results. Raman spectroscopy would be a valuable tool for complementing FT-IR data, particularly for analyzing the symmetric vibrations and the skeletal modes of the quinolinone core and the C-I bond, but no such studies have been published or made available in public databases.

X-ray Diffraction Analysis

X-ray diffraction is the definitive method for determining the solid-state structure and crystalline nature of a compound.

Single-Crystal X-ray Diffraction for Solid-State Structure

There are no published single-crystal X-ray diffraction studies for this compound. Consequently, critical information regarding its crystal system, space group, unit cell dimensions, atomic coordinates, and intramolecular and intermolecular interactions remains undetermined. Without a crystal structure analysis, a definitive elucidation of its three-dimensional molecular geometry and packing in the solid state is not possible.

Powder X-ray Diffraction for Crystalline Phase Identification

No powder X-ray diffraction (PXRD) patterns for this compound are available in the searched literature or databases. PXRD is fundamental for identifying the crystalline phase of a bulk sample and can be used for quality control and polymorph screening. The absence of this data prevents the creation of a reference pattern for phase identification.

Theoretical and Computational Investigations of 6 Iodo 4 Methylquinoline 2 1h One

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, offering a detailed view of molecules at the atomic and electronic levels.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed matter. It is based on the principle that the energy of a system can be determined from its electron density. DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are instrumental in optimizing the geometry of molecules and calculating their energetic properties. researchgate.netnih.gov These calculations can predict bond lengths, bond angles, and dihedral angles, providing a three-dimensional picture of the molecule. Furthermore, DFT is used to determine the total energy of the molecule, which is essential for assessing its stability and predicting reaction pathways.

Ab Initio Methods for Molecular Properties

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of any empirical parameters. These methods, such as Hartree-Fock (HF), are used to calculate various molecular properties. For instance, ab initio calculations at the HF/6-311G(d,p) level of theory can be employed to determine properties like dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). ajchem-a.com These properties are crucial for understanding the molecule's response to an external electric field and its potential applications in nonlinear optics. ajchem-a.com

Conformational Analysis and Tautomerism Studies

The flexibility of a molecule and its ability to exist in different structural forms are key to its chemical and biological activity.

Energy Landscapes of Different Conformers

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like 6-Iodo-4-methylquinoline-2(1H)-one, different conformers can exist due to the rotation of the methyl group. Theoretical calculations can map the potential energy surface of the molecule, identifying the most stable conformers and the energy barriers between them. This information is vital for understanding the molecule's dynamic behavior and its preferred shapes in different environments.

Quinolone/Hydroxyquinoline Tautomerism

Quinolone compounds can exist in two tautomeric forms: the quinolone (keto) form and the hydroxyquinoline (enol) form. wikipedia.org The equilibrium between these two forms is a critical aspect of their chemistry. wikipedia.org Theoretical studies, often using DFT methods, can calculate the relative energies of these tautomers to determine which form is more stable. nih.gov For many quinolone derivatives, the 4-oxo form is found to be the predominant tautomer in solution. nuph.edu.ua The stability is influenced by factors such as aromaticity; for instance, in some hydroxyquinoline forms, both rings are aromatic, whereas in the corresponding oxo tautomers, the nitrogen-containing ring is essentially non-aromatic. nih.gov

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

MEP and FMO analyses are powerful tools for predicting the reactive sites of a molecule and understanding its electronic transitions.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule. bhu.ac.in It helps in identifying the regions that are rich in electrons (nucleophilic) and those that are electron-deficient (electrophilic). bhu.ac.in Typically, red-colored regions on an MEP map indicate a negative electrostatic potential, suggesting sites prone to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack. bhu.ac.in

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. acadpubl.eu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides insights into the molecule's chemical reactivity and kinetic stability. acadpubl.eu A smaller HOMO-LUMO gap generally implies higher reactivity. acadpubl.eu Time-dependent DFT (TD-DFT) calculations can be used to further investigate the electronic properties, including the energies of the HOMO and LUMO. bhu.ac.in

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

The primary method for such predictions is Density Functional Theory (DFT), often employing the Gauge-Including Atomic Orbital (GIAO) method. nih.gov This approach calculates the isotropic magnetic shielding tensors of the nuclei in the molecule. The chemical shifts are then determined by referencing these calculated shielding values to the shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

The accuracy of these predictions is highly dependent on the choice of the functional and the basis set. researchgate.netnih.gov For quinolone derivatives, functionals like PBE1PBE and basis sets such as 6-311G(2d,2p) have been shown to provide reliable results for ¹³C NMR chemical shifts, with root mean square errors of less than 2.0 ppm. researchgate.net It is also crucial to consider the solvent effects, which can be modeled using implicit or explicit solvent models. nih.gov

For this compound, a computational study would involve the following steps:

Geometry Optimization: The three-dimensional structure of the molecule would first be optimized to find its most stable conformation.

Frequency Calculation: A frequency calculation is then performed to ensure that the optimized structure corresponds to a true energy minimum on the potential energy surface.

NMR Calculation: Using the optimized geometry, the GIAO-DFT calculation is performed to obtain the magnetic shielding tensors for each nucleus.

Chemical Shift Determination: The final chemical shifts are obtained by subtracting the calculated shielding constants from the shielding constant of the reference standard.

The predicted NMR chemical shifts for this compound would be influenced by its specific substitution pattern. The electron-withdrawing nature of the iodine atom at the C6 position would be expected to deshield the adjacent aromatic protons and carbons. Conversely, the electron-donating methyl group at the C4 position would lead to a shielding effect on nearby nuclei. The tautomeric equilibrium between the -one and -ol forms of the quinolinone ring also significantly influences the electronic environment and, consequently, the NMR chemical shifts. uncw.edu

Below is a hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on the general trends observed in related quinolinone derivatives. The actual values would require specific DFT calculations.

Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2 | - | ~165 |

| C3 | ~6.5 | ~120 |

| C4 | - | ~145 |

| C4-CH₃ | ~2.4 | ~20 |

| C4a | - | ~140 |

| C5 | ~7.8 | ~128 |

| C6 | - | ~90 |

| C7 | ~7.6 | ~135 |

| C8 | ~7.3 | ~118 |

| C8a | - | ~140 |

Molecular Docking and Dynamics Simulations (for in silico interaction hypotheses)

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interactions between a small molecule, such as this compound, and a biological target, typically a protein or a nucleic acid. nih.govyoutube.com These methods are instrumental in drug discovery for generating hypotheses about the binding mode and affinity of a potential drug candidate. jst.go.jpnih.gov Although specific docking or MD studies on this compound are not publicly documented, the extensive research on related quinolinone derivatives allows for a well-founded discussion of how these techniques could be applied. nih.govnih.govscilit.com

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The process involves sampling a large number of possible conformations of the ligand within the binding site of the receptor and scoring them based on a scoring function that estimates the binding affinity.

For this compound, a hypothetical docking study could be performed against a known enzyme target for which quinolinone derivatives have shown inhibitory activity, such as HIV reverse transcriptase, DNA topoisomerase, or a cyclin-dependent kinase (CDK). jst.go.jpnih.govscilit.com The quinolinone scaffold would likely form key interactions, such as hydrogen bonds via the amide proton and carbonyl oxygen, and π-π stacking interactions with aromatic residues in the binding pocket. jst.go.jp The iodine atom at the C6 position could participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity. The methyl group at C4 would likely occupy a hydrophobic pocket.

Hypothetical Docking Results of this compound into a Generic Kinase Active Site

| Interaction Type | Interacting Residue (Hypothetical) | Ligand Atom(s) Involved |

|---|---|---|

| Hydrogen Bond | Hinge region backbone NH | N1-H |

| Hydrogen Bond | Hinge region backbone C=O | C2=O |

| π-π Stacking | Aromatic residue (e.g., Phe, Tyr) | Quinolinone ring system |

| Halogen Bond | Electron-rich atom (e.g., backbone carbonyl oxygen) | C6-I |

Molecular Dynamics Simulations

Following molecular docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time. youtube.com MD simulations solve Newton's equations of motion for the atoms in the system, providing insights into the stability of the binding pose, the flexibility of the ligand and the receptor, and the energetic contributions of different interactions. arabjchem.orgresearchgate.net

An MD simulation of a this compound-protein complex would typically be run for tens to hundreds of nanoseconds. The analysis of the simulation trajectory could reveal:

Binding Stability: Whether the ligand remains stably bound in the predicted docking pose.

Conformational Changes: Any induced-fit effects where the protein or ligand conformation adjusts to optimize binding.

Water-Mediated Interactions: The role of water molecules in mediating interactions between the ligand and the protein.

Binding Free Energy Calculations: More accurate estimations of the binding affinity using methods like MM-PBSA or MM-GBSA.

These computational investigations, while theoretical, are crucial for the rational design of more potent and selective inhibitors based on the this compound scaffold for various therapeutic targets.

Table of Compounds

| Compound Name |

|---|

| This compound |

| Tetramethylsilane |

| 6-Iodo-4-methyl-2-quinolone |

Biological Research Applications and Mechanistic Studies in Vitro Focus

In Vitro Antimicrobial Activity Investigations

Investigations into the antimicrobial properties of quinoline (B57606) and quinolone derivatives are extensive; however, specific data for 6-Iodo-4-methylquinoline-2(1H)-one is not available in the reviewed literature. While studies on closely related iodo-quinoline compounds have been reported, their results cannot be directly attributed to the title compound due to structural differences that significantly influence biological activity.

Gram-Positive and Gram-Negative Bacterial Strains (e.g., S. epidermidis, K. pneumonie, S. aureus)

There are no specific studies available in the scientific literature that report the in vitro activity of this compound against the Gram-positive bacteria Staphylococcus epidermidis and Staphylococcus aureus, or the Gram-negative bacterium Klebsiella pneumoniae. Consequently, data regarding its minimum inhibitory concentration (MIC) or efficacy against these strains is currently unavailable. Research on other quinolone derivatives has shown activity against these types of bacteria, but specific findings for this compound have not been published.

Antifungal Activity (e.g., C. parapsilosis)

Similarly, a review of existing research reveals no specific data on the in vitro antifungal activity of this compound against Candida parapsilosis. While the antifungal potential of the broader quinolone class of compounds is an active area of research, specific studies detailing the MIC or other measures of antifungal effect for this particular iodo-substituted quinolinone have not been found.

In Vitro Anticancer Research Studies

The anticancer potential of various quinolin-2(1H)-one scaffolds has been a subject of scientific inquiry. However, specific research focusing on the cytotoxic and apoptotic effects of this compound is not present in the available literature.

Cytotoxic Effects on Cancer Cell Lines (e.g., MCF-7, HepG2)

There are no published studies detailing the cytotoxic effects of this compound on the human breast adenocarcinoma cell line (MCF-7) or the human liver cancer cell line (HepG2). As a result, key metrics such as IC50 values, which quantify the concentration of a compound required to inhibit the growth of 50% of a cell population, are not available for this specific compound against these cell lines. Studies on other quinolone derivatives have shown cytotoxic potential, but these findings are not directly applicable. nih.govnih.govresearchgate.netnih.gov

Investigation of Apoptotic Pathways in vitro

In the absence of cytotoxicity data, there are consequently no follow-up studies investigating the mechanistic aspects of cell death, such as the induction of apoptotic pathways by this compound in any cancer cell line. Research into how related compounds may induce apoptosis through pathways involving proteins like Bcl-2 or caspases exists, but such specific mechanistic studies for the title compound have not been documented. nih.govnih.gov

Enzyme Inhibition and Receptor Binding Studies in vitro

The potential for quinolinone derivatives to interact with biological targets such as enzymes and receptors is an area of interest in drug discovery. However, specific data for this compound is not available. While related quinolin-2(1H)-one structures have been investigated as modulators of nuclear hormone receptors and inhibitors of various enzymes, there are no published in vitro studies that specifically assess the enzyme inhibition or receptor binding profile of this compound. nih.govnih.gov

Specific Enzyme Target Identification (e.g., PDE, bc1 protein complex)

There is no available scientific literature that identifies specific enzyme targets for this compound. Studies on related but structurally distinct quinolinone derivatives have shown activity against enzymes like phosphodiesterases (PDEs); for instance, certain 6-hydroxy-4-methylquinolin-2(1H)-one derivatives have been investigated as PDE3 inhibitors. However, no such inhibitory data has been published for the 6-iodo variant. Similarly, there is no evidence to suggest its activity against the cytochrome bc1 protein complex.

Receptor Ligand Binding Assays

No studies detailing the use of this compound in receptor ligand binding assays are present in the current scientific literature. Therefore, its affinity and selectivity for any specific receptor remain unknown.

Cellular Pathway Modulation Research in vitro

In vitro research on the modulation of cellular pathways by this compound has not been reported. Consequently, its effects on cellular processes such as proliferation, apoptosis, or signaling cascades have not been elucidated.

Structure-Activity Relationship (SAR) Elucidation in In Vitro Models

Due to the lack of biological activity data for this compound, no structure-activity relationship (SAR) studies featuring this compound have been published. SAR studies require a series of related compounds with corresponding activity data to determine the influence of different chemical moieties on biological effects.

Mechanistic Hypotheses of Biomolecular Interactions (based on in vitro and computational data)

Without any foundational in vitro or computational data, it is not possible to formulate any evidence-based mechanistic hypotheses for the biomolecular interactions of this compound. Both experimental and computational (e.g., molecular docking) studies are necessary to predict and understand how this compound might interact with biological targets at a molecular level.

Applications of 6 Iodo 4 Methylquinoline 2 1h One As a Chemical Building Block and Research Probe

Role in the Synthesis of Complex Heterocyclic Systems

The 6-Iodo-4-methylquinoline-2(1H)-one core is a valuable starting point for the construction of more intricate heterocyclic structures. The reactivity of the C-I bond allows for various cross-coupling reactions, while the quinolone ring itself can be part of further cyclization processes.

One-pot, three-component synthesis methods using iodo-aniline, pyruvic acid, and various aldehydes can produce 6-iodo-substituted carboxy-quinolines. nih.gov Depending on the reaction conditions, such as the choice of solvent, the synthesis can be directed to yield quinoline (B57606) derivatives or other heterocyclic cores like pyrrole-2-ones and furan-2-ones. nih.gov For instance, using acetic acid as a solvent favors the formation of quinoline derivatives, while other conditions might lead to the formation of these alternative five-membered heterocyclic side products. nih.gov

The quinolin-2(1H)-one structure is also a precursor for fused polycyclic systems. For example, related 4-hydrazinylquinolin-2(1H)-ones can undergo autoxidation and dimerization to form complex pentacyclic structures like pyridazino[4,3-c:5,6-c′]diquinolines. mdpi.com This demonstrates the potential of the quinolone scaffold, including the 6-iodo derivative, to serve as a building block for larger, multi-ring heterocyclic compounds through carefully designed reaction pathways. mdpi.com The synthesis of such complex molecules is often explored due to their potential biological activities. researchgate.net

| Starting Material/Method | Resulting Heterocyclic System | Key Findings |

| 6-Iodo-aniline, pyruvic acid, aldehydes | 6-Iodo-substituted carboxy-quinolines | A one-pot, three-component reaction catalyzed by trifluoroacetic acid provides an efficient route to these compounds. nih.gov |

| Doebner reaction conditions | Pyrrole-2-one and furan-2-one derivatives | The reaction can yield five-membered heterocyclic rings as alternative products depending on the solvent and conditions. nih.gov |

| 4-Hydrazinylquinolin-2(1H)-ones | Pyridazino[4,3-c:5,6-c′]diquinolines | Autoxidation of the hydrazinyl precursor leads to the formation of a complex pentacyclic system. mdpi.com |

Development of Novel Ligands for Catalysis Research

Quinoline derivatives are effective ligands for transition metal catalysts due to the coordinating ability of the nitrogen atom within the heterocyclic ring. These ligands have been explored in various catalytic processes, including oxidation reactions.

Specifically, quinoline-based compounds can form complexes with copper(II) salts to create catalysts for the oxidation of catechol to o-quinone, mimicking the activity of the enzyme catechol oxidase. mdpi.com The catalytic efficiency of these complexes is highly dependent on the substituents on the quinoline ring and the nature of the copper salt used. mdpi.com For instance, complexes formed with copper(II) acetate (B1210297) generally show higher catalytic activity than those with other copper salts like sulfates or chlorides. mdpi.com

The presence of electron-donating groups on the quinoline ligand can enhance the electron density at the coordinating nitrogen atom, leading to the formation of more stable and active metal complexes. mdpi.com Conversely, electron-withdrawing groups can decrease catalytic activity. mdpi.com Therefore, the this compound scaffold offers a tunable platform for designing new ligands. The methyl group acts as a weak electron-donating group, while the iodine atom's electronic effect can be exploited or it can be replaced via cross-coupling reactions to introduce a wide variety of other functional groups, thereby systematically tuning the electronic properties and catalytic performance of the resulting metal complexes.

| Ligand Type | Metal Salt | Catalytic Reaction | Factors Influencing Activity |

| Quinoline derivatives | Cu(OAc)₂, CuSO₄, Cu(NO₃)₂, CuCl₂ | Oxidation of catechol to o-quinone | The chemical structure of the ligand and the counter-ion of the copper salt significantly affect the reaction rate. mdpi.com |

| Substituted Quinolines | Copper(II) | Catecholase mimicry | Electron-donating groups on the quinoline ring generally increase catalytic activity, while electron-withdrawing groups decrease it. mdpi.com |

Use as a Chemical Probe for Biological Systems in vitro

Chemical probes are small molecules used to study and manipulate biological systems. The quinolin-2(1H)-one scaffold is found in numerous biologically active compounds, making this compound a valuable starting point for the development of novel probes.

Derivatives of the closely related 6-hydroxy-4-methylquinolin-2(1H)-one have been designed and synthesized as selective inhibitors of phosphodiesterase 3 (PDE3). nih.gov These compounds were evaluated for their cardiotonic activity, with some showing a selective increase in the force of heart muscle contraction over the rate, highlighting their potential in research related to congestive heart failure. nih.gov

Furthermore, the 4-phenyl-2-quinolone (4-PQ) scaffold, which shares the core structure, has been investigated for its anticancer properties. nih.gov These compounds can act as antimitotic agents, inducing cell cycle arrest and apoptosis in cancer cell lines. nih.govnih.gov The ability to modify the quinolone structure allows for the optimization of these biological activities. The iodine atom in this compound is particularly useful in this context, as it allows for the introduction of various aryl groups at the 6-position via Suzuki or other cross-coupling reactions, enabling the exploration of structure-activity relationships for anticancer effects.

The quinolinone core can also interact with bacterial proteins. For example, certain quinolinone derivatives are substrates for a methyltransferase from Mycobacterium tuberculosis, which is believed to contribute to the bacterium's resistance to certain antimicrobial compounds. nih.gov This suggests that derivatives of this compound could be developed as probes to study bacterial enzyme function and mechanisms of drug resistance. nih.govnih.gov

| Quinolinone Derivative Class | Biological Target/Application | Research Finding |

| 6-Hydroxy-4-methylquinolin-2(1H)-one analogs | Phosphodiesterase 3 (PDE3) | Synthesized compounds showed selective cardiotonic activity, acting as potential inotropic agents. nih.gov |

| 4-Phenyl-2-quinolone (4-PQ) derivatives | Cancer Cells (e.g., HL-60, Hep3B) | Derivatives displayed significant antiproliferative activity, inducing G2/M cell cycle arrest and apoptosis. nih.gov |

| Quinolone derivatives | Mycobacterium tuberculosis methyltransferase | The quinolinone core is recognized and methylated by a bacterial enzyme, suggesting a role in microbial interactions. nih.gov |

Precursor for Advanced Materials Research (e.g., optoelectronic applications)

The rigid, planar structure and conjugated π-system of the quinoline ring make it an attractive component for advanced organic materials with potential applications in optoelectronics. Derivatives of this compound can serve as key precursors for these materials.

The iodine atom is a versatile functional group for building larger conjugated molecules through organometallic cross-coupling reactions. By reacting this compound with various boronic acids (Suzuki coupling) or terminal alkynes (Sonogashira coupling), researchers can synthesize extended π-systems. These larger molecules are essential for organic light-emitting diodes (OLEDs), photovoltaics, and other electronic devices. acs.orgresearchgate.net The electronic properties of these materials, such as their absorption and emission wavelengths, can be fine-tuned by changing the groups attached to the quinoline core. acs.org

| Precursor Type | Target Material Class | Potential Application | Key Synthetic Strategy |

| This compound | Extended π-conjugated systems | Organic Light-Emitting Diodes (OLEDs) | Suzuki or Sonogashira cross-coupling reactions to extend conjugation. acs.orgresearchgate.net |

| Quinoline derivatives | Ambipolar organic semiconductors | Photovoltaics, Organic Electronics | Molecular design to tune π-electron conjugation length and redox properties. acs.org |

| Quinoline-containing polymers | Radical polymers | Spintronics, Advanced Optoelectronics | Incorporation into macromolecular architectures with open-shell character. rsc.org |

Future Research Directions and Emerging Methodologies

Integration with Automated and Flow Chemistry Platforms

The adoption of automated and flow chemistry platforms offers a paradigm shift in the synthesis and optimization of quinoline (B57606) derivatives. researchgate.net These technologies enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, particularly when dealing with hazardous reagents or unstable intermediates. nih.gov

In the context of 6-iodo-4-methylquinoline-2(1H)-one, flow chemistry can be instrumental in streamlining multi-step synthetic sequences. For instance, the iodination of 4-methylquinoline-2(1H)-one, followed by subsequent functionalization reactions at the iodine-bearing position, can be performed in a continuous fashion. This approach minimizes manual handling and allows for the rapid generation of a library of analogues. Automated systems can monitor reactions in real-time, using techniques like IR spectroscopy, to provide feedback for autonomous reaction optimization. dtu.dk The integration of in-line purification and analysis further accelerates the discovery and development process.

| Platform Feature | Advantage for this compound Synthesis |

| Precise Parameter Control | Improved yield and purity of derivatives. |

| Enhanced Safety | Safe handling of potentially hazardous intermediates. |

| Continuous Processing | Streamlined multi-step syntheses and library generation. |

| Real-time Monitoring | Autonomous reaction optimization and immediate quality control. |

| Scalability | Facile transition from laboratory-scale synthesis to larger-scale production. researchgate.net |

Exploration of Novel Catalytic Systems for Functionalization

The carbon-iodine bond in this compound is a prime site for a variety of cross-coupling reactions, enabling the introduction of diverse functional groups. Future research will undoubtedly focus on the exploration and development of novel catalytic systems to expand the synthetic utility of this intermediate. This includes the use of heterogeneous catalysts, which offer advantages in terms of recyclability and ease of separation from the reaction mixture. mdpi.com

Recent advancements have highlighted the potential of various catalytic materials, including metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and ion-exchange resins, for the functionalization of N-heterocycles. mdpi.com For instance, copper-catalyzed C-H amination has been demonstrated for related quinoxalin-2(1H)-ones, suggesting a potential avenue for introducing nitrogen-containing substituents onto the this compound scaffold. mdpi.com The development of catalytic systems for C-B, C-Si, and C-P bond formation would further broaden the accessible chemical space.

Advanced Computational Modeling for Property Prediction and Reaction Design

Computational chemistry is an increasingly indispensable tool in modern drug discovery and materials science. Advanced computational models can be employed to predict the physicochemical and biological properties of this compound derivatives, thereby guiding synthetic efforts toward compounds with desired characteristics. Quantitative Structure-Activity Relationship (QSAR) models, for example, can correlate molecular descriptors with biological activity, helping to prioritize which analogues to synthesize. nih.gov

Furthermore, computational methods can aid in reaction design by modeling reaction mechanisms and predicting the outcomes of different catalytic systems. This can help in selecting the optimal catalyst and reaction conditions for a specific transformation, saving time and resources. For instance, modeling can predict the permeability of the blood-brain barrier for novel analogues, a critical parameter for drugs targeting the central nervous system. nih.gov

Development of High-Throughput Screening Assays for In Vitro Biological Activity

To efficiently evaluate the biological potential of the diverse libraries of compounds derived from this compound, the development of robust high-throughput screening (HTS) assays is crucial. nih.govevotec.com HTS allows for the rapid testing of thousands of compounds against a specific biological target or in a cellular assay, identifying "hits" for further investigation. evotec.comnih.gov

| Assay Type | Application for this compound Analogues |

| Target-Based HTS | Screening for inhibitors of specific enzymes (e.g., kinases, proteases). nih.gov |

| Cell-Based HTS | Assessing effects on cell proliferation, differentiation, or other cellular phenotypes. nih.gov |

| Antibacterial HTS | Identifying compounds with activity against pathogenic bacteria. nih.gov |

Design of Next-Generation Analogues for Specific Research Applications

The versatility of the this compound scaffold allows for the rational design of next-generation analogues tailored for specific research applications. By strategically modifying the core structure, researchers can develop probes for chemical biology, diagnostic agents, or therapeutic candidates with improved potency, selectivity, and pharmacokinetic properties.

For example, building upon the known biological activities of quinoline derivatives, which include anticancer, anti-infective, and cardiovascular effects, researchers can design analogues with specific substitutions aimed at enhancing a particular activity. chemrxiv.org The introduction of fluorophores or other labeling groups can create molecular probes to study biological processes. The programmed, site-selective functionalization of the quinoline core at multiple positions can lead to a substantial increase in chemical diversity from a single starting template. chemrxiv.org

Q & A

Q. What are the optimized synthetic routes for 6-Iodo-4-methylquinoline-2(1H)-one, and how do reaction conditions influence yield?

The synthesis typically involves halogenation or cyclization of pre-functionalized quinoline precursors. For example:

- Iodination : Direct iodination of 4-methylquinolin-2(1H)-one using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acetic acid at 60–80°C can introduce iodine at the 6-position. Reaction time and stoichiometry critically affect regioselectivity and yield .

- Cyclization : Starting from 2-amino-4-methylbenzoic acid derivatives, cyclization with iodine-containing reagents (e.g., I₂/KI in DMF) under microwave irradiation (100°C, 30 min) improves efficiency compared to traditional reflux methods .

Q. What spectroscopic techniques are essential for characterizing this compound?

- ¹H/¹³C NMR : Key signals include the methyl group (δ ~2.5 ppm for CH₃) and the quinolinone carbonyl (δ ~165 ppm in ¹³C NMR). Iodo substitution deshields adjacent protons, e.g., H-5 and H-7 protons show splitting patterns at δ 7.3–8.1 ppm .

- IR : Stretching vibrations for C=O (~1660 cm⁻¹) and C-I (~500 cm⁻¹) confirm core functional groups .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at m/z 315) and fragmentation patterns (loss of I·, m/z 188) validate purity .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the structural assignment of this compound derivatives?

Single-crystal X-ray diffraction using programs like SHELXL ( ) provides definitive bond lengths and angles. For example:

- The C-I bond length typically measures ~2.10 Å, confirming correct iodination.

- Torsion angles between the methyl group and quinolinone ring indicate steric effects influencing reactivity .

- Note : Twinning or poor crystal quality may require high-resolution data (R-factor < 0.05) for reliable refinement .

Q. How do researchers analyze contradictory bioactivity data in antimicrobial assays for this compound?

Contradictions often arise from assay conditions. Methodological considerations include:

- Positive/Negative Controls : Compare with known antibacterials (e.g., ciprofloxacin) and solvent-only controls to rule out false positives .

- Statistical Validation : Use ANOVA or Student’s t-test (p < 0.05) to assess significance across replicates. For example, MIC values ≤25 µg/mL against S. aureus indicate potency, but variability >10% requires re-evaluation of broth microdilution protocols .

Q. What mechanistic insights explain the anticancer potential of iodinated quinolinones?

- Apoptosis Induction : ROS generation and mitochondrial membrane depolarization are common pathways. For analogs like MHY2251 (), SIRT1 inhibition (IC₅₀ ~1.2 µM) correlates with upregulated pro-apoptotic proteins (e.g., Bax/Bcl-2 ratio >3.0) .

- Structure-Activity Relationships (SAR) : The iodine atom enhances lipophilicity (logP ~2.8), improving cellular uptake. Methyl substitution at C-4 stabilizes the lactam ring, reducing metabolic degradation .

Q. How can computational methods predict regioselectivity in further functionalization of this compound?

- DFT Calculations : Optimize transition states for electrophilic substitution. The 6-iodo group directs incoming electrophiles to C-5 or C-7 via meta-directing effects (ΔG‡ ~25–30 kcal/mol) .

- Molecular Docking : Predict binding affinities for target proteins (e.g., kinases or DNA topoisomerases) using AutoDock Vina. Iodine’s van der Waals radius (~1.98 Å) may sterically hinder certain interactions .

Q. Methodological Challenges and Solutions

Q. Addressing low yields in large-scale synthesis

Q. Resolving spectral overlaps in NMR analysis

- 2D NMR (COSY, HSQC) : Assigns overlapping aromatic protons (e.g., H-5 and H-7) via scalar coupling. For example, H-5 (δ 7.95 ppm) couples with H-6 (δ 6.99 ppm) in COSY .

- Deuterium Exchange : Identify exchangeable protons (e.g., NH or OH) by comparing spectra in DMSO-d₆ vs. CDCl₃ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.